N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKGBSFBGYFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H9Cl2N5O
- Molecular Weight : 334.16 g/mol
- IUPAC Name : N-(2,4-dichlorophenyl)-4-(tetrazol-1-yl)benzamide
The compound features a benzamide moiety substituted with a dichlorophenyl group and a tetrazole ring, which is known for enhancing biological activity due to its ability to form stable interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole derivatives demonstrate activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) values of related compounds have been reported to range from 32 to 1024 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 32 | Staphylococcus aureus |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 256 | Candida albicans |
The exact MIC for this compound is yet to be defined but can be inferred from the activity of structurally similar compounds.
Enzyme Inhibition
The tetrazole moiety in this compound may confer inhibitory effects on specific enzymes implicated in disease processes. Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases (COX) and other targets involved in inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various tetrazole derivatives found that those with dichloro substitutions exhibited enhanced activity against resistant strains of bacteria. The research emphasized the importance of substitution patterns in determining biological activity .
Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory properties of tetrazole derivatives. The study demonstrated that these compounds could significantly reduce cytokine release in stimulated immune cells, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
